Specific Scientific Field: This application falls under the field of Biochemistry and Cancer Research .
Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGFR2 and PDGFR tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .
Methods of Application: The compound is typically used in vitro, where it is added to cell cultures at a specific concentration . The cells are then observed for changes in their proliferation and survival rates .
Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . It demonstrates IC 50 values >100 μM at EGFR, HER2, and IGF-1R . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of cancer .
Specific Scientific Field: This application is related to Neuroscience .
Summary of the Application: SU 4312 has been shown to inhibit neuronal NOS and exhibits neuroprotection against NO-mediated neurotoxicity . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Methods of Application: In this context, SU 4312 is typically used in vitro, where it is added to neuronal cultures at a specific concentration . The neurons are then observed for changes in their survival rates and morphological characteristics .
Specific Scientific Field: This application is related to Developmental Biology .
Summary of the Application: SU 4312 has been used to study angiogenesis during the development of zebrafish embryos . Angiogenesis is the process through which new blood vessels form from pre-existing vessels, and it plays a crucial role in the growth and development of organisms .
Methods of Application: In this context, SU 4312 is typically used in vivo, where it is administered to zebrafish embryos at a specific concentration . The embryos are then observed for changes in their vascular development .
Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . This suggests that SU 4312 could potentially be used as a tool to study the mechanisms of angiogenesis .
Summary of the Application: SU 4312 has been shown to prevent MPP±induced neuronal apoptosis in vitro . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Results or Outcomes: SU 4312 has been shown to decrease MPTP-induced loss of dopaminergic neurons, reduce expression of mRNA for tyrosine hydroxylase, and impair swimming behavior in zebrafish . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .
Summary of the Application: SU 4312 has been shown to inhibit neuronal Nitric Oxide Synthase (nNOS), which plays a crucial role in the regulation of neuronal function and viability . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Results or Outcomes: SU 4312 has been shown to exhibit neuroprotection against NO-mediated neurotoxicity . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .
Specific Scientific Field: This application is related to Cancer Research .
Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGF and PDGF receptor tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .
SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. This compound is classified as an oxindole derivative and has been primarily developed for cancer therapy due to its ability to inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth and metastasis . Its molecular formula is with a molecular weight of approximately 264.32 g/mol .
The primary mechanism of action of SU4312 involves non-competitive inhibition of VEGFR-2 by competing with adenosine triphosphate (ATP) for binding . Additionally, recent studies have shown that SU4312 can inhibit neuronal nitric oxide synthase (nNOS), which may contribute to its neuroprotective effects. The inhibition of nNOS occurs through direct interaction with the enzyme's heme group, leading to reduced production of nitric oxide in neuronal cells .
SU4312 exhibits significant biological activity beyond its role as an anti-cancer agent. Research indicates that it provides neuroprotection against neurotoxicity induced by 1-methyl-4-phenylpyridinium ion (MPP+), a common model for Parkinson's disease. In vitro studies demonstrated that SU4312 could prevent neuronal apoptosis and reduce dopaminergic neuron loss in zebrafish models treated with MPTP, suggesting potential applications in treating neurodegenerative disorders .
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
SU4312 has been primarily investigated for its applications in cancer therapy due to its ability to inhibit angiogenesis and tumor cell proliferation. It has shown effectiveness against various cancer types, including multiple myeloma and leukemia . Furthermore, its neuroprotective properties suggest potential applications in treating neurodegenerative diseases like Parkinson's disease, where it may mitigate neuronal damage caused by oxidative stress .
Studies have explored the interactions of SU4312 with various biological targets. Notably, it has been shown to selectively inhibit nNOS without affecting other nitric oxide synthase isoforms significantly. This selectivity is crucial as it may allow for therapeutic applications without the adverse effects associated with broader NOS inhibition . Molecular docking studies support these findings by illustrating how SU4312 binds to the active site of nNOS .
Several compounds exhibit structural similarities or biological activities akin to SU4312. Here are some notable examples:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
PTK787/ZK222584 | Tyrosine Kinase Inhibitor | VEGFR-2 inhibition | Less effective in neuroprotection |
Sorafenib | Multi-Kinase Inhibitor | Anti-cancer via VEGFR and PDGFR inhibition | Broad spectrum anti-cancer activity |
Lenvatinib | Tyrosine Kinase Inhibitor | VEGFR inhibition | Approved for various cancers |
Sunitinib | Tyrosine Kinase Inhibitor | VEGFR and PDGFR inhibition | Used in renal cell carcinoma |
While these compounds share mechanisms related to angiogenesis inhibition, SU4312's unique capacity for neuroprotection distinguishes it from others in its class, particularly concerning its selective action on nNOS .
Irritant